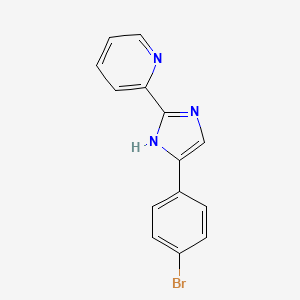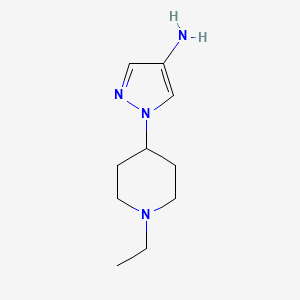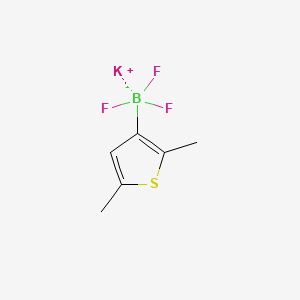![molecular formula C12H13BrN2O B572588 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-95-9](/img/structure/B572588.png)
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
Overview
Description
7-(2-Bromophenyl)-5,8-diazaspiro[34]octan-6-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro octane core
Mechanism of Action
Target of Action
The primary target of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .
Mode of Action
This compound acts as a σ1R antagonist . Antagonists of σ1R have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This compound, through its interaction with σ1R, can significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Biochemical Pathways
The exact biochemical pathways affected by 7-(2-Bromophenyl)-5,8-diazaspiro[3The antagonism of σ1r is known to influence several biochemical pathways related to pain perception and analgesic tolerance
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced analgesic effects and prevention of analgesic tolerance . By acting as a σ1R antagonist, this compound can enhance the antinociceptive effect of morphine and prevent the development of morphine tolerance .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2,6-diazaspiro[3.4]octan-7-one derivatives, have been found to interact with sigma-1 receptors . These interactions could potentially influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The cellular effects of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one are yet to be fully elucidated. Related compounds have been shown to influence cell function. For instance, sigma-1 receptor antagonists, which include similar spiro compounds, have been found to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
Studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a diazaspiro octane core. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazaspiro core.
Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions, leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of opioids and reduce opioid tolerance.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other spirocyclic compounds and as a building block in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features but different functional groups.
Spirocyclic Oxindoles: Compounds with a spirocyclic structure that exhibit different biological activities.
Uniqueness
7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to its specific bromophenyl group and its potential as a sigma-1 receptor antagonist. This distinguishes it from other spirocyclic compounds that may not have the same biological activity or therapeutic potential.
Properties
IUPAC Name |
6-(2-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-5-2-1-4-8(9)10-11(16)15-12(14-10)6-3-7-12/h1-2,4-5,10,14H,3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWALYYPONWEPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229160 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-95-9 | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)
![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)


![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)


![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572520.png)
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)


![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)
